molecular formula C10H9N3O4S B5567176 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole

1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole

Cat. No. B5567176
M. Wt: 267.26 g/mol
InChI Key: MCLKNNKGKAKBNG-UHFFFAOYSA-N
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Patent
US04710509

Procedure details

2.36 g of 5-nitro-2-methyl-phenylsulfonyl chloride (0.01 mol) and 1.36 g of imidazole (0.02 mol) were dissolved in 15 ml of pyridine, and the mixture was stirred at 50° C. for 3 hours to react. After the reaction, the reaction mixture was poured into water, and extracted with chloroform. The chloroform layer was washed with water and dehydrated. Evaporation of chloroform gave 1.70 g of 1-(5-nitro-2-methyl-phenylsulfonyl)-imidazole of the m.p. 119°-120° C.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH3:14])=[C:8]([S:10](Cl)(=[O:12])=[O:11])[CH:9]=1)([O-:3])=[O:2].[NH:15]1[CH:19]=[CH:18][N:17]=[CH:16]1.O>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH3:14])=[C:8]([S:10]([N:15]2[CH:19]=[CH:18][N:17]=[CH:16]2)(=[O:12])=[O:11])[CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)S(=O)(=O)Cl)C
Name
Quantity
1.36 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
Evaporation of chloroform

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)S(=O)(=O)N1C=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.